
4-O-tert-butyl 1-O-methyl (3S)-2-amino-3-phenylbutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-tert-butyl 1-O-methyl (3S)-2-amino-3-phenylbutanedioate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl ester, and an amino acid derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-tert-butyl 1-O-methyl (3S)-2-amino-3-phenylbutanedioate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.
Formation of the tert-butyl ester: The carboxylic acid group is converted to a tert-butyl ester using tert-butyl alcohol and an acid catalyst.
Methylation: The other carboxylic acid group is methylated using methyl iodide and a base such as potassium carbonate.
Deprotection: The protecting group on the amino group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-O-tert-butyl 1-O-methyl (3S)-2-amino-3-phenylbutanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-O-tert-butyl 1-O-methyl (3S)-2-amino-3-phenylbutanedioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-O-tert-butyl 1-O-methyl (3S)-2-amino-3-phenylbutanedioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
L-Aspartic acid 4-tert-butyl 1-methyl ester hydrochloride: A similar compound with a tert-butyl ester and a methyl ester group.
4-tert-butyl 1-methyl 2-aminobutanedioate hydrochloride: Another related compound with similar structural features.
Uniqueness
4-O-tert-butyl 1-O-methyl (3S)-2-amino-3-phenylbutanedioate is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C15H21NO4 |
|---|---|
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
4-O-tert-butyl 1-O-methyl (3S)-2-amino-3-phenylbutanedioate |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)11(12(16)14(18)19-4)10-8-6-5-7-9-10/h5-9,11-12H,16H2,1-4H3/t11-,12?/m0/s1 |
Clave InChI |
XPOARDCXSNISMV-PXYINDEMSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H](C1=CC=CC=C1)C(C(=O)OC)N |
SMILES canónico |
CC(C)(C)OC(=O)C(C1=CC=CC=C1)C(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


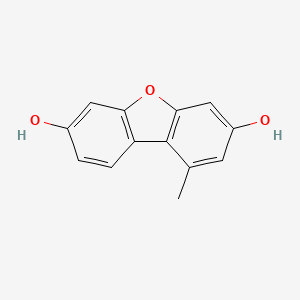

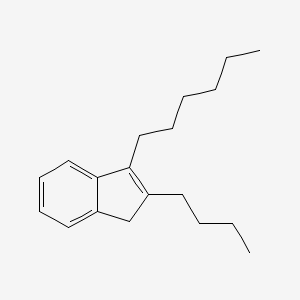
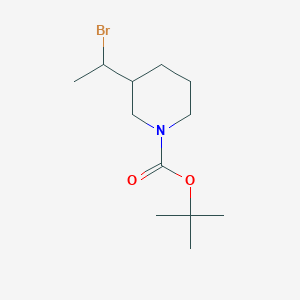
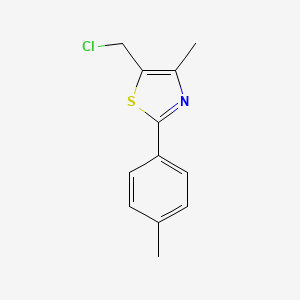
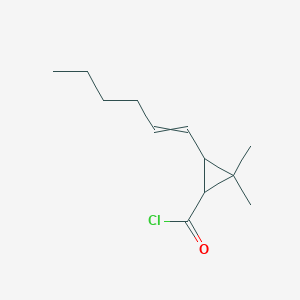
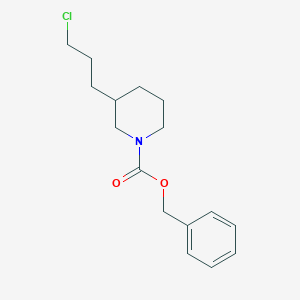

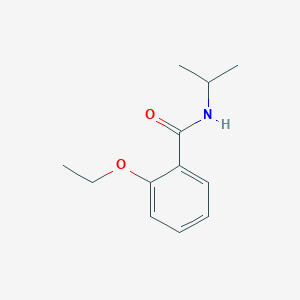
![tert-Butyl [2-(2-chlorophenyl)ethyl]carbamate](/img/structure/B13956737.png)
![1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid](/img/structure/B13956743.png)
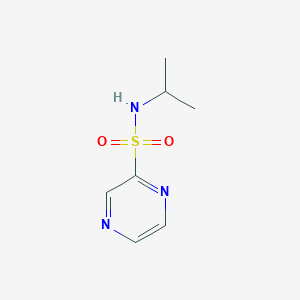
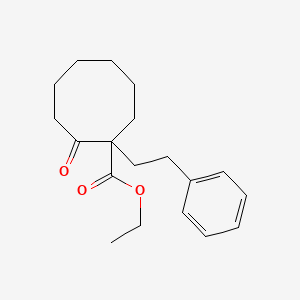
![2-Cyclopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13956749.png)
